2-Benzoxazolinone
Overview
Description
2-Benzoxazolinone (BOA) is a heterocyclic compound with a benzene ring fused to an oxazolinone ring. It is known for its diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and antifungal properties. The compound has been the subject of various studies aiming to synthesize derivatives with enhanced activities and reduced side effects .
Synthesis Analysis
The synthesis of 2-benzoxazolinone derivatives has been explored in several studies. For instance, derivatives have been synthesized by reacting vinylpyridine with appropriate benzoxazolinones, yielding compounds with significant analgesic and anti-inflammatory activities . Other methods include the reaction of 2-benzoxazolinone with phenacyl bromide or aromatic carboxylic acids to produce derivatives with antimicrobial and analgesic properties . Additionally, a novel synthesis approach using click chemistry has been employed to create benzoxazolinone-based 1,2,3-triazoles with anti-inflammatory and antinociceptive activities .
Molecular Structure Analysis
The molecular structure of 2-benzoxazolinone derivatives has been confirmed using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. These studies have helped in elucidating the structure-activity relationships of the derivatives, contributing to the understanding of their biological activities .
Chemical Reactions Analysis
The reactivity of 2-benzoxazolinone has been studied through its ring-opening reactions, such as aminolysis with methylamine. Computational studies have shown that the neutral concerted mechanism is the most favorable in the gas phase, with solvent effects reducing the energy barrier for the reaction . The chemical reactivity is influenced by the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilic character of substituents on the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-benzoxazolinone derivatives are influenced by their molecular structure. The presence of substituents on the aromatic ring can enhance the lipophilicity and thus the biological activity of the compounds. For example, the antimicrobial activity of BOA derivatives has been correlated with the π parameter, which reflects the lipophilic character of the substituents . The thermal properties of benzoxazolinone polymers have also been investigated, revealing that the polymer network structure significantly affects their thermal stability .
Scientific Research Applications
Pharmacological Significance
2-Benzoxazolinone (BOA) has been identified as a key structure in medicinal chemistry for the design and development of novel drugs. It exhibits a range of pharmacological activities, including antinociceptive, anti-inflammatory, antileishmanial, antioxidant, anti-HIV, anticancer, antidepressant, and applications in neurodegenerative diseases. Derivatives of BOA have been reported as multifactorial molecules, which are superior to single-targeting drug regimens (Verma & Silakari, 2018).
Impact on Plant Stress Response
Research focusing on plant stress response to BOA has shown that it affects physiological processes in plants, leading to phytotoxic effects, which can interfere with plant growth and development, and induce senescence. This has implications for the use of allelochemicals like BOA as natural herbicides (Sánchez-Moreiras & Reigosa, 2005).
Effects on Lettuce Physiology
Further studies on the physiological effects of BOA on lettuce proposed a general mode of action, involving primary effects related to general stress pathways, including senescence and oxidative damage. The experiments supported the proposed mode of action (Regiosa et al., 2006).
Allelopathic Interactions in Maize
In maize, BOA detoxification under sulfur deficiency conditions was studied, highlighting a complex allelopathic interaction that involves endophytic Fusarium Verticillioides. The study pointed to a network of allelopathic interactions influenced by biotic and abiotic factors, including herbicides (Knop et al., 2007).
Degradation in Soil
Research into the transformation products of BOA in soil revealed the formation of biologically active compounds from BOA degradation, emphasizing the importance of studying transformation products in evaluating the effects of allelochemicals on weeds and soil-borne diseases (Gents et al., 2005).
Biotransformation by Fusarium Verticillioides
Investigations into the biotransformation of BOA by Fusarium verticillioides identified intermediate and branch metabolites, providing insights into the chemistry of the detoxification pathway and its impact on the ecological fitness of the fungus (Glenn et al., 2003).
Phytochemical Screening and In-Silico Investigation
BOA, identified as a phytoconstituent in Acanthus ilicifolius Linn, showed potential as a dual inhibitor of cyclooxygenase-2 and 5-lipooxygenase enzymes, which are key targets in anti-inflammatory treatments (Saranya et al., 2014).
Anti-HIV-1 Agents
A class of 2-benzoxazolinone derivatives was designed and synthesized, showing activity against human immunodeficiency virus-1 (HIV-1). This research indicated the potential of these compounds in the development of new anti-HIV-1 agents (Safakish et al., 2017).
Safety And Hazards
Future Directions
The molecular aspects of phytochemical interactions between plants, especially the process of phytochemical translocation by the target plant, remain challenging for those studying allelopathy . Future research could focus on the translocation of 2-Benzoxazolinone into target plants . Another direction could be the investigation of the thermochemistry of 2-Benzoxazolinone and its derivatives .
properties
IUPAC Name |
3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSKVPFEZFQQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049324 | |
Record name | 2-Benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Benzoxazolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
335.00 °C. @ 760.00 mm Hg | |
Record name | 2-Benzoxazolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719300 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Benzoxazolinone | |
CAS RN |
59-49-4 | |
Record name | 2(3H)-Benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoxazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BENZOXAZOLINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3812 | |
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Record name | 2(3H)-Benzoxazolone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Benzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(3H)-benzoxazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOXAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X996Q809V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Benzoxazolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | 2-Benzoxazolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032931 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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